molecular formula C21H27N5O2 B5999761 2-amino-4-[(1R,2R)-2-hydroxy-1-pyrrolidin-1-ylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-1H-pyrimidin-6-one

2-amino-4-[(1R,2R)-2-hydroxy-1-pyrrolidin-1-ylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-1H-pyrimidin-6-one

Cat. No.: B5999761
M. Wt: 381.5 g/mol
InChI Key: PRYGZQCDHUQBSP-MOPGFXCFSA-N
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Description

2-amino-4-[(1R,2R)-2-hydroxy-1-pyrrolidin-1-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-1H-pyrimidin-6-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-[(1R,2R)-2-hydroxy-1-pyrrolidin-1-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-1H-pyrimidin-6-one involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyrimidine ring, followed by the introduction of the spirocyclic and pyrrolidine moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-[(1R,2R)-2-hydroxy-1-pyrrolidin-1-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyrimidine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-amino-4-[(1R,2R)-2-hydroxy-1-pyrrolidin-1-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-1H-pyrimidin-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-4-[(1R,2R)-2-hydroxy-1-pyrrolidin-1-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (S)-(-)-4-amino-2-hydroxybutyric acid: A related compound with a simpler structure and different functional groups.

    (1R,2R)-(-)-1,2-diamino cyclohexane: Another compound with a similar spirocyclic structure but different functional groups.

Uniqueness

2-amino-4-[(1R,2R)-2-hydroxy-1-pyrrolidin-1-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-1H-pyrimidin-6-one is unique due to its complex structure, which combines multiple functional groups and a spirocyclic moiety

Properties

IUPAC Name

2-amino-4-[(1R,2R)-2-hydroxy-1-pyrrolidin-1-ylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c22-20-23-16(13-17(27)24-20)25-11-7-21(8-12-25)15-6-2-1-5-14(15)18(19(21)28)26-9-3-4-10-26/h1-2,5-6,13,18-19,28H,3-4,7-12H2,(H3,22,23,24,27)/t18-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYGZQCDHUQBSP-MOPGFXCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2C(C3(CCN(CC3)C4=CC(=O)NC(=N4)N)C5=CC=CC=C25)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@H]2[C@@H](C3(CCN(CC3)C4=CC(=O)NC(=N4)N)C5=CC=CC=C25)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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